molecular formula C14H23NO4 B6295129 6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 2388515-40-8

6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B6295129
CAS No.: 2388515-40-8
M. Wt: 269.34 g/mol
InChI Key: SPFUIPKAWSNBBW-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid is an organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines. One common method for its synthesis includes the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc group serves as a protecting group, which can be removed to reveal the active amine, allowing for further functionalization and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for versatile synthetic applications and the ability to undergo a variety of chemical reactions. Its structural features make it a valuable compound in the synthesis of complex molecules and in the study of biological systems.

Properties

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-7-5-14(6-8-15)9-13(14,4)10(16)17/h5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFUIPKAWSNBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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